顺式玉米素

描述

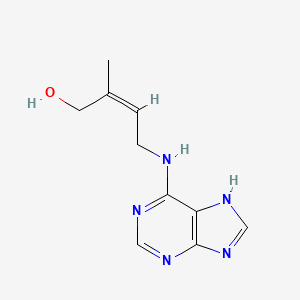

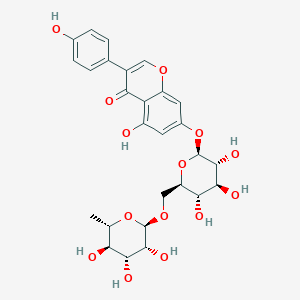

cis-Zeatin: is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. It is one of the two isomers of zeatin, the other being trans-zeatin. While trans-zeatin is known for its high biological activity, cis-zeatin has been reported to have a weaker biological impact. recent studies suggest that cis-zeatin may have unique physiological functions, especially under growth-limiting conditions .

科学研究应用

cis-Zeatin has a wide range of scientific research applications:

Chemistry: In chemistry, cis-zeatin is studied for its unique reactivity and potential as a precursor for synthesizing other bioactive compounds .

Biology: In biology, cis-zeatin is investigated for its role in regulating plant growth and development. It is known to affect root growth, leaf development, and responses to environmental stresses .

Medicine: Although less explored in medicine, cis-zeatin’s potential antioxidant and anti-inflammatory properties are being studied for therapeutic applications .

Industry: In the agricultural industry, cis-zeatin is used to enhance crop yields and improve plant resilience to stress conditions .

未来方向

Cis-Zeatin has potential roles in plant growth and environmental interactions . It could be used as a “novel” stress-response marker . Future research could involve experimental approaches using transgenic plants altered in cis-Zeatin levels to further uncover its roles . There is also a need for more research to understand the different roles of cis-Zeatin and trans-Zeatin in regulating plant immunity .

作用机制

cis-Zeatin exerts its effects by interacting with cytokinin receptors in plants. It regulates various physiological processes through complex crosstalk with other plant hormones such as abscisic acid and indole-3-acetic acid . The molecular targets of cis-zeatin include cytokinin receptors and enzymes involved in cytokinin metabolism, such as cytokinin oxidase/dehydrogenase .

生化分析

Biochemical Properties

Cis-Zeatin interacts with various enzymes, proteins, and other biomolecules. It displays a low affinity to cytokinin receptors and has lower activity in the classical cytokinin bioassays compared to the trans isomer . Despite this, cis-Zeatin and its riboside regulate plant development and stress .

Cellular Effects

Cis-Zeatin has significant effects on various types of cells and cellular processes. For instance, in rice, it inhibits seminal root elongation and up-regulates cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, cis-Zeatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can be isomerized to trans-zeatin or degraded, depending on the presence of a reducing reagent .

Metabolic Pathways

Cis-Zeatin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, in rice, exogenously supplied cis-Zeatin-riboside is mainly converted into cis-Zeatin derivatives but scarcely into trans-Zeatin derivatives .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-zeatin typically involves the prenylation of adenine derivatives. One novel method for synthesizing cis-zeatin involves the use of (Z)-4-chloro-2-methyl-but-2-en-1-ol as a precursor . This method provides a valuable route for obtaining cis-zeatin with high purity.

Industrial Production Methods: Industrial production of cis-zeatin is less common compared to trans-zeatin. The production methods often involve the extraction and purification from plant materials where cis-zeatin is naturally present. Advanced chromatographic techniques are employed to separate cis-zeatin from other isomers and impurities .

化学反应分析

Types of Reactions: cis-Zeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the O-glucosylation, where cis-zeatin is converted to O-beta-D-glucosyl-cis-zeatin by the enzyme cis-zeatin O-beta-D-glucosyltransferase .

Common Reagents and Conditions: Common reagents used in the reactions of cis-zeatin include UDP-glucose for glucosylation reactions and flavin photosensitizers for photochemical isomerization . The conditions for these reactions vary, with some requiring specific pH levels and temperatures to achieve optimal yields.

Major Products: The major products formed from the reactions of cis-zeatin include O-beta-D-glucosyl-cis-zeatin and trans-zeatin through isomerization . These products have distinct biological activities and are studied for their roles in plant growth and development.

相似化合物的比较

Similar Compounds:

trans-Zeatin: Known for its high biological activity and role in promoting cell division and growth.

N6-(2-isopentenyl)adenine: Another cytokinin with significant biological activity.

Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.

Uniqueness: cis-Zeatin is unique due to its accumulation under growth-limiting conditions and its distinct metabolic fate compared to trans-zeatin. While trans-zeatin is more active in promoting growth, cis-zeatin plays a crucial role in regulating plant responses to stress .

属性

IUPAC Name |

(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UQCOIBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318462 | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32771-64-5 | |

| Record name | cis-Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32771-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary biological function of cis-zeatin?

A1: Cis-zeatin, like other cytokinins, regulates various aspects of plant growth and development. It plays a role in cell division, shoot and root development, leaf senescence, and responses to environmental stresses. [, , , ]

Q2: How does cis-zeatin interact with its target in plants?

A2: Cis-zeatin is perceived by specific histidine kinase receptors, such as ZmHK1 in maize and, to a lesser extent, AHK4/CRE1/WOL in Arabidopsis. [] Binding of cZ to these receptors initiates a signaling cascade, ultimately leading to changes in gene expression and physiological responses. [, ]

Q3: What is the role of cis-zeatin in plant stress responses?

A4: Cis-zeatin plays a role in plant adaptation to abiotic stresses. In rice, heat stress applied to leaves or roots led to increased cZ levels in different plant parts, suggesting its involvement in systemic stress signaling. [] Additionally, cZ promotes root growth and root hair elongation under phosphate starvation, enhancing nutrient acquisition. []

Q4: What is the molecular formula and weight of cis-zeatin?

A5: The molecular formula of cis-zeatin is C12H15N5O. It has a molecular weight of 245.28 g/mol. []

Q5: How is cis-zeatin structurally different from trans-zeatin?

A6: Both are isomers, differing in the orientation of the hydroxyl group on the N6-side chain. In cis-zeatin, the hydroxyl group is on the same side of the double bond as the adenine ring (Z configuration), while in trans-zeatin, it is on the opposite side (E configuration). [, , ]

Q6: Are there spectroscopic methods to distinguish cis-zeatin from its trans isomer?

A7: Yes, spectroscopic techniques like NMR and IR spectroscopy can differentiate between cis- and trans-zeatin. These methods rely on differences in the chemical environment and vibrational modes caused by the distinct spatial arrangements of atoms in the isomers. [, ]

Q7: How is cis-zeatin biosynthesized in plants?

A8: Cis-zeatin biosynthesis mainly occurs through the degradation of tRNA, which contains cZ ribosides as structural components. [, ] Additionally, some plants may possess specific enzymes that catalyze the formation of cZ from its precursors. []

Q8: Is cis-zeatin converted to trans-zeatin in plants?

A9: While the possibility of direct cZ to tZ conversion has been proposed, studies in rice suggest that such isomerization is a minor pathway. [] Tracer experiments showed limited conversion of cZ-riboside to tZ derivatives, implying a distinct metabolic fate for each isomer. []

Q9: How are cis-zeatin levels regulated in plants?

A10: Like other cytokinins, cZ levels are tightly regulated through a balance of biosynthesis, degradation, and conjugation. Enzymes like cZ-O-glucosyltransferases (cZOGTs) play a role in cZ homeostasis by catalyzing its conjugation to glucose, forming less active forms. []

Q10: What are the potential applications of cis-zeatin in agriculture?

A11: Understanding cZ's role in plant development and stress responses could be leveraged for agricultural improvements. For instance, modulating cZ levels or signaling pathways might enhance crop tolerance to abiotic stresses like drought, salinity, or nutrient deficiency. [, ]

Q11: What are the future directions for cis-zeatin research?

A12: Further research is needed to fully elucidate cZ's mode of action, downstream targets, and interactions with other signaling pathways. This knowledge will be crucial for developing strategies to manipulate cZ activity for agricultural applications and beyond. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

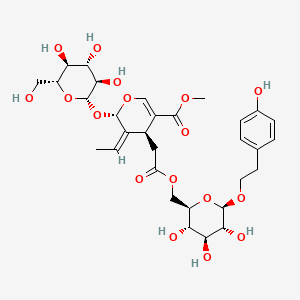

![(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600718.png)